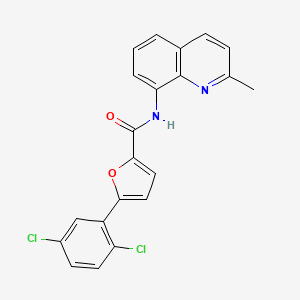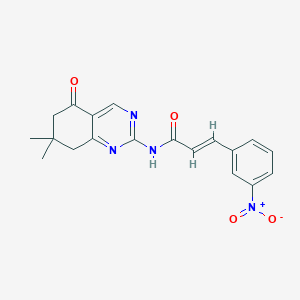![molecular formula C26H23FN2O3S B14999566 [3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the thienoquinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core, a fluorobenzoyl group, and a dimethoxyphenyl group
Méthodes De Préparation
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thienoquinoline core, followed by the introduction of the fluorobenzoyl and dimethoxyphenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and dimethoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparaison Avec Des Composés Similaires
4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can be compared with other thienoquinoline derivatives. Similar compounds include:
Thieno[2,3-b]quinoline: The parent compound without the fluorobenzoyl and dimethoxyphenyl groups.
4-(3,4-Dimethoxyphenyl)thieno[2,3-b]quinoline: Lacks the fluorobenzoyl group.
2-(4-Fluorobenzoyl)thieno[2,3-b]quinoline: Lacks the dimethoxyphenyl group.
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H23FN2O3S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[3-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C26H23FN2O3S/c1-31-19-12-9-15(13-20(19)32-2)21-17-5-3-4-6-18(17)29-26-22(21)23(28)25(33-26)24(30)14-7-10-16(27)11-8-14/h7-13H,3-6,28H2,1-2H3 |
Clé InChI |
UFGWZGRCUSRZNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=C(C=C5)F)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999498.png)

![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B14999509.png)
![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14999546.png)
![5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B14999560.png)

![1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14999577.png)
![Methyl 7-(2,5-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14999583.png)

